molecular formula C10H16O2 B131199 Ethyl cyclohexylideneacetate CAS No. 1552-92-7

Ethyl cyclohexylideneacetate

Cat. No.: B131199
CAS No.: 1552-92-7
M. Wt: 168.23 g/mol
InChI Key: MCWDXHYYYNGYGK-UHFFFAOYSA-N
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Description

Ethyl cyclohexylideneacetate, also known as this compound, is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18981. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Ethyl 2-cyclohexylideneacetate is a chemical compound used as a pharmaceutical intermediate

Mode of Action

It’s known that it’s used as an intermediate in pharmaceutical synthesis

Biochemical Pathways

As an intermediate in pharmaceutical synthesis

Pharmacokinetics

Its solubility in dichloromethane and ethyl acetate suggests that it may have good bioavailability, but further studies are needed to confirm this.

Result of Action

As a pharmaceutical intermediate

Action Environment

The action of ethyl 2-cyclohexylideneacetate can be influenced by various environmental factors. For instance, its stability may be affected by temperature and humidity, as it should be stored in a cool, dry, and well-ventilated place . The efficacy of its action as a pharmaceutical intermediate may also be influenced by the conditions of the chemical reactions in which it’s involved.

Properties

IUPAC Name

ethyl 2-cyclohexylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWDXHYYYNGYGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165856
Record name Ethyl cyclohexylideneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1552-92-7
Record name Acetic acid, 2-cyclohexylidene-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1552-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl cyclohexylideneacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl cyclohexylideneacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18981
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Record name Ethyl cyclohexylideneacetate
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Record name Ethyl cyclohexylideneacetate
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Record name ETHYL CYCLOHEXYLIDENEACETATE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Triethylphosphonoacetate (5.0 g, 22.3 mmol) was dissolved in THF (25 mL) and cooled to −78° C. under a nitrogen blanket. n-Butyllithium (1.6 M in hexanes, 13.9 mL, 22.3 mmol) was added dropwise via syringe followed by the addition of 1,3-dimethyl-3,4,5,6-tetrahydro-2-(1H)-pyrimidinone (3 mL). The reaction was stirred at −78° C. for 15 minutes. A solution of cyclohexanone (1.1 g, 11.2 mmol) dissolved in THF (5 mL) was added. The mixture was allowed to warm to room temperature, and stirred for 18 hours. The reaction was diluted with 1N HCl and extracted with EtOAc, then washed with water, dried (Na2SO4), and concentrated in vacuo to provide 1.7 g (89%) of Intermediate 3 as an oil. 1H NMR (DMSO-d6) δ: 1.15 (t, J=7 Hz, 3H), 1.55 (br s, 6H), 2.2 (br s, 2H), 2.75 (br s, 2H), 4.05 (q, J=7 Hz, 2H), 5.6 (s, 1H).
[Compound]
Name
Triethylphosphonoacetate
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
13.9 mL
Type
reactant
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Quantity
3 mL
Type
reactant
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Quantity
1.1 g
Type
reactant
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Quantity
5 mL
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reactant
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Quantity
0 (± 1) mol
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Yield
89%

Synthesis routes and methods III

Procedure details

A suspension of triethyl phosphonoacetate (21.8 g) in THF (50 ml) was stirred in a nitrogen gas stream, followed by adding potassium-t-butoxide (11.8 g) little by little at room temperature, stirring the reaction solution at room temperature for one hour, dropwise adding a solution of 4-(3',4',5'-trifluorophenyl)cyclohexanone (20 g) in THF (50 ml), stirring at room temperature for 2 hours, adding to water (100 ml), extracting with ethyl acetate (100 ml), washing the organic layer with water, drying over anhydrous MgSO4 and concentrating the solvent under reduced pressure, to obtain 4-(3',4',5'-trifluorophenyl))ethoxycarbonylmethylenecyclohexane (18.3 g).
[Compound]
Name
triethyl phosphonoacetate
Quantity
21.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl cyclohexylideneacetate
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Ethyl cyclohexylideneacetate
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Ethyl cyclohexylideneacetate
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Ethyl cyclohexylideneacetate
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Ethyl cyclohexylideneacetate
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Ethyl cyclohexylideneacetate
Customer
Q & A

Q1: What makes ethyl cyclohexylideneacetate a valuable starting material in organic synthesis?

A: this compound is a versatile building block due to its reactive α,β-unsaturated ester functionality. This structure allows it to participate in various chemical reactions, including Michael additions and nucleophilic attacks, leading to the formation of more complex molecules. [, ] For instance, it reacts with amines via Michael addition to create valuable precursors for diamines like 2-(1-aminocycloalkan-1-yl)ethylamines. []

Q2: Are there alternative reagents to boron trifluoride etherate in reactions involving this compound? What are the advantages?

A: Yes, sodium benzylmercaptide has been successfully used as an alternative catalyst. [, ] This substitution offers a significant advantage: a four-fold increase in the overall yield of β-(S-benzylmercapto)-β,β-cyclopentamethylenepropionic acid from this compound and benzyl mercaptan. [, ] This improvement underscores the impact of catalyst choice on reaction efficiency.

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